molecular formula C10H12FNO2 B15237414 4-Fluoro-3-methyl-d-phenylalanine

4-Fluoro-3-methyl-d-phenylalanine

Cat. No.: B15237414
M. Wt: 197.21 g/mol
InChI Key: HOWVSUISKZHSBP-SECBINFHSA-N
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Description

4-Fluoro-3-methyl-d-phenylalanine is a fluorinated derivative of phenylalanine, an essential aromatic amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated compounds, including 4-Fluoro-3-methyl-d-phenylalanine, often involves selective fluorination techniques. One common method is the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves chemical catalysis, where fluorine is introduced into the phenylalanine structure using reagents such as [18F]AcOF or [18F]F2 .

Industrial Production Methods

Industrial production of fluorinated phenylalanines typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluorination, purification, and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-d-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Fluoro-3-methyl-d-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-d-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s acidity, basicity, hydrophobicity, and bioavailability, thereby modulating its biological activity. The compound can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-d-phenylalanine
  • 3-Fluoro-l-phenylalanine
  • 2-Fluoro-l-phenylalanine

Uniqueness

4-Fluoro-3-methyl-d-phenylalanine is unique due to the presence of both a fluorine atom and a methyl group on the phenylalanine structure. This combination can enhance its stability, bioavailability, and activity compared to other fluorinated phenylalanines .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12FNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1

InChI Key

HOWVSUISKZHSBP-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@H](C(=O)O)N)F

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)F

Origin of Product

United States

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